molecular formula C16H21NO3 B346742 5-(4-Acetyl-3-hydroxy-2-propylphenoxy)pentane nitrile

5-(4-Acetyl-3-hydroxy-2-propylphenoxy)pentane nitrile

Cat. No. B346742
M. Wt: 275.34g/mol
InChI Key: PKHCJJIDKHCSBE-UHFFFAOYSA-N
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Patent
US04661505

Procedure details

A solution of 30.0 g. (91.1 mmoles) of 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butyl bromide and 4.91 g. (100.2 mmoles) of sodium cyanide in 225 ml. of dimethylformamide was heated to 75°-85° C. for about 17 hours. The reaction mixture was cooled to room temperature, filtered, and evaporated in vacuo at 75° C. Cold 0.1N hydrochloric acid was added to the residue, and the residue was extracted into ethyl acetate. The ethyl acetate layer was twice washed with 0.1N hydrochloric acid, dried over sodium sulfate, and evaporated in vacuo to yield 21.02 g. of 5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentane nitrile as a dark amber oil which crystallized as it cooled.
Name
4-(4-acetyl-3-hydroxy-2-propylphenoxy)butyl bromide
Quantity
91.1 mmol
Type
reactant
Reaction Step One
Quantity
100.2 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:15]=[CH:14][C:7]([O:8][CH2:9][CH2:10][CH2:11][CH2:12]Br)=[C:6]([CH2:16][CH2:17][CH3:18])[C:5]=1[OH:19])(=[O:3])[CH3:2].[C-:20]#[N:21].[Na+]>CN(C)C=O>[C:1]([C:4]1[CH:15]=[CH:14][C:7]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][C:20]#[N:21])=[C:6]([CH2:16][CH2:17][CH3:18])[C:5]=1[OH:19])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
4-(4-acetyl-3-hydroxy-2-propylphenoxy)butyl bromide
Quantity
91.1 mmol
Type
reactant
Smiles
C(C)(=O)C1=C(C(=C(OCCCCBr)C=C1)CCC)O
Step Two
Name
Quantity
100.2 mmol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo at 75° C
ADDITION
Type
ADDITION
Details
Cold 0.1N hydrochloric acid was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted into ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was twice washed with 0.1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 21.02 g
CUSTOM
Type
CUSTOM
Details
of 5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentane nitrile as a dark amber oil which crystallized as it
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=C(C(=C(OCCCCC#N)C=C1)CCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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